1-(2,4-Dichlorophenyl)-2-nitroethane
Description
Properties
Molecular Formula |
C8H7Cl2NO2 |
|---|---|
Molecular Weight |
220.05 g/mol |
IUPAC Name |
2,4-dichloro-1-(2-nitroethyl)benzene |
InChI |
InChI=1S/C8H7Cl2NO2/c9-7-2-1-6(8(10)5-7)3-4-11(12)13/h1-2,5H,3-4H2 |
InChI Key |
RCXBYHOGBFAQEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nitroaldol (Henry) Reaction as the Primary Synthetic Pathway
The Henry reaction, a cornerstone in nitroalkane synthesis, enables the coupling of 2,4-dichlorobenzaldehyde with nitromethane to form 1-(2,4-dichlorophenyl)-2-nitroethanol, a critical intermediate.
Reaction Mechanism and Catalytic Systems
The reaction proceeds via base-catalyzed deprotonation of nitromethane, generating a nitronate ion that attacks the electrophilic carbonyl carbon of 2,4-dichlorobenzaldehyde. A study employing tert-butoxide (t-BuONa) in a tert-butanol/tetrahydrofuran (THF) solvent system achieved an 86% yield of the nitro alcohol intermediate. Chiral catalysts, such as copper complexes with ligand systems, have been explored for asymmetric induction, though enantiomeric excess (ee) remains moderate (53–76%) for dichlorophenyl derivatives.
Table 1: Henry Reaction Parameters for 1-(2,4-Dichlorophenyl)-2-nitroethanol Synthesis
Dehydration of Nitro Alcohol to Nitroalkene
The secondary alcohol group in 1-(2,4-dichlorophenyl)-2-nitroethanol is eliminated to form 1-(2,4-dichlorophenyl)-2-nitroethylene, a conjugated nitroalkene.
Hydrogenation of Nitroalkene to Nitroethane
Selective hydrogenation of the nitroalkene’s double bond without reducing the nitro group is critical. Palladium on carbon (Pd/C) under controlled hydrogen pressure (1–3 atm) in ethanol achieves this transformation, though nitro group stability remains a challenge.
Catalyst Optimization
Lindlar catalyst (Pd/BaSO₄) or poisoned Pd systems minimize over-reduction to amines. For instance, hydrogenation of 1-(2,4-dichlorophenyl)-2-nitroethylene at 25°C for 6 hours in ethanol affords the target nitroethane in ~70% yield (extrapolated from analogous reactions).
Table 3: Hydrogenation Parameters for 1-(2,4-Dichlorophenyl)-2-nitroethane
| Parameter | Value/Detail | Source Citation |
|---|---|---|
| Catalyst | Pd/C (5 wt%) | |
| Solvent | Ethanol | |
| H₂ Pressure | 1 atm | |
| Temperature | 25°C | |
| Reaction Time | 6 hours |
Alternative Pathway: Direct Alkylation of Nitromethane
While less documented in the provided sources, alkylation of nitromethane with 2,4-dichlorobenzyl halides represents a plausible one-step route. Deprotonated nitromethane (CH₂NO₂⁻) acts as a nucleophile, displacing halide ions from 2,4-dichlorobenzyl bromide. This method remains theoretical in the reviewed literature but aligns with established nitroalkane alkylation principles.
Challenges and Practical Considerations
Hygroscopicity and Stability
Nitro sulfonic acid intermediates, such as those reported in, exhibit hygroscopicity, necessitating storage under anhydrous conditions (e.g., P₂O₅ desiccant). Final nitroethane derivatives are less hygroscopic but require protection from prolonged air exposure.
Enantioselectivity Limitations
Asymmetric Henry reactions for dichlorophenyl substrates yield moderate ee (53–76%), highlighting the need for improved chiral catalysts. Copper-ligand systems, while effective for simpler aryl groups, struggle with electron-deficient substrates like 2,4-dichlorobenzaldehyde.
Chemical Reactions Analysis
1-(2,4-Dichlorophenyl)-2-nitroethane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxide ions or amines.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, hydroxide ions, and various amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antifungal Research
1-(2,4-Dichlorophenyl)-2-nitroethane has been utilized in the synthesis of novel antifungal compounds. These compounds are essential in addressing the growing issue of antifungal resistance. A series of derivatives were synthesized through aldol condensation methods, demonstrating significant antifungal activity against pathogens such as Gibberella zeae and Fusarium oxysporum. The title compound exhibited comparable efficacy to hymexazol at concentrations of 50 mg/L.
Anticancer Research
In the realm of anticancer research, this compound has been instrumental in developing new anticancer agents. Nineteen novel derivatives were synthesized, showing promising cytotoxic effects against the HeLa cell line with IC50 values lower than 12 μM. The selectivity of these compounds towards cancerous cells while sparing normal cells highlights their potential therapeutic benefits.
Chemical Synthesis
Synthesis of Unique Chemicals
The compound serves as a precursor in the synthesis of various unique chemicals that are pivotal for research and development. Its specific substitution pattern on the phenyl ring enhances its reactivity and interaction with biological targets, making it a valuable building block for further chemical modifications.
Biochemistry
Transaminase-Mediated Synthesis
1-(2,4-Dichlorophenyl)-2-nitroethane plays a role in transaminase-mediated synthesis processes, which are environmentally friendly methods for producing drug-like compounds. This method allows for the direct synthesis of disubstituted derivatives from prochiral ketones, showcasing its versatility in biochemistry applications.
Industrial Applications
Microbicides and Slimicides
The compound has been identified as a potential microbicide and slimicide in industrial applications. Its derivatives are effective against a broad spectrum of microorganisms including bacteria and fungi, making them suitable for use in paper industries and cooling systems to prevent microbial contamination .
Data Tables
| Application Field | Specific Use Case | Key Findings/Results |
|---|---|---|
| Medicinal Chemistry | Antifungal Compounds | Effective against Gibberella zeae, Fusarium oxysporum |
| Anticancer Agents | Cytotoxic effects on HeLa cells (IC50 < 12 μM) | |
| Chemical Synthesis | Building Block for Unique Chemicals | Enhances reactivity due to substitution pattern |
| Biochemistry | Transaminase-Mediated Synthesis | Direct synthesis from prochiral ketones |
| Industrial Applications | Microbicides and Slimicides | Effective against bacteria, fungi; used in industrial settings |
Case Studies
Case Study 1: Antifungal Activity
A recent study synthesized several derivatives of 1-(2,4-Dichlorophenyl)-2-nitroethane and evaluated their antifungal activity. The results indicated that these compounds had significant inhibitory effects on fungal growth at low concentrations, suggesting their potential as effective antifungal agents in clinical settings.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of synthesized derivatives targeting the HeLa cell line. The findings revealed that several compounds exhibited selective cytotoxicity with minimal impact on normal cells, supporting their development as targeted cancer therapies.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-2-nitroethane involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The chlorine atoms can also participate in interactions with proteins, affecting their structure and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorinated Phenyl Derivatives
(a) 1-(2,4-Dichlorophenyl)ethane Derivatives
1-(2,4-Dichlorophenyl)-2,2-dichloroethane (Mitotane) :
Mitotane (o,p'-Dichlorodiphenyldichloroethane) shares the dichlorophenyl group but replaces the nitro group with additional chlorine atoms. It is used as an antineoplastic agent. The absence of a nitro group reduces polarity compared to the target compound, leading to differences in pharmacokinetics and biological targets .- 1-(2,4-Dichlorophenyl)ethanol: This compound replaces the nitro group with a hydroxyl (-OH) group. The hydroxyl group increases hydrogen bonding capacity, enhancing water solubility compared to the nitro derivative. Such structural changes significantly alter metabolic pathways and toxicity profiles .
(b) Schiff Base Derivatives with 2,4-Dichlorophenyl Groups
highlights sodium 2-{[1-(2,4-dichlorophenyl)-meth-(Z)-ylidene]-amino}-ethanesulfonic acid, a Schiff base with antimicrobial activity. While structurally distinct, the dichlorophenyl group in this compound contributes to membrane disruption in bacteria.
Nitroalkane Derivatives
(a) 1-Nitronaphthalene
A nitroaromatic compound, 1-nitronaphthalene, shares the nitro group but lacks the dichlorophenyl moiety. Nitroaromatics are typically more stable than nitroalkanes due to resonance stabilization. This difference may render 1-(2,4-dichlorophenyl)-2-nitroethane more reactive in reduction or nucleophilic substitution reactions .
(b) Nitroethane (CH₃CH₂NO₂)
Nitroethane, a simple nitroalkane, is used as a solvent in synthesis (e.g., Fries rearrangements, ). The addition of the dichlorophenyl group in the target compound increases molecular weight and lipophilicity, likely reducing volatility and altering solubility in organic solvents .
Pesticide and Agrochemical Analogs
Several pesticides, such as propiconazole and etaconazole (), incorporate dichlorophenyl groups but pair them with triazole rings. The nitro group in the target compound may offer distinct modes of action, such as nitroreductase activation or free radical generation, differing from the antifungal mechanisms of triazoles .
Key Research Findings and Gaps
- Antimicrobial Potential: Analogous Schiff bases () show strong activity against Klebsiella pneumoniae and Staphylococcus aureus. The nitro group in the target compound may enhance oxidative damage to pathogens, but empirical studies are needed .
- Toxicological Data: notes that toxicological properties of nitroaromatics are understudied. The compound’s nitro group may pose risks of mutagenicity or hepatotoxicity, requiring further investigation .
- Synthetic Applications : Nitroethane’s role as a solvent () suggests the target compound could participate in condensation or alkylation reactions, leveraging its nitro group for intermediate synthesis .
Biological Activity
1-(2,4-Dichlorophenyl)-2-nitroethane is a synthetic compound that has garnered attention due to its potential biological activities. The compound's structure features a dichlorophenyl group and a nitro group, which are known to influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of 1-(2,4-Dichlorophenyl)-2-nitroethane is largely attributed to its ability to interact with various molecular targets within biological systems.
- Enzyme Interaction : The nitro group can be reduced to form reactive intermediates that may interact with enzymes, potentially altering their activity.
- Receptor Binding : The dichlorophenyl moiety can bind to hydrophobic pockets in proteins, influencing their function and leading to various biological effects.
Biological Activity Overview
Research indicates that 1-(2,4-Dichlorophenyl)-2-nitroethane exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against various pathogens. It has been evaluated for its effectiveness against nosocomial pathogens, demonstrating significant antibacterial and antifungal potential .
- Antitumor Effects : Preliminary investigations suggest that the compound may have antitumor activity, potentially through mechanisms involving inhibition of tubulin polymerization and cytotoxic effects on cancer cells .
- Metabolic Pathway Influence : The compound has been noted for its ability to influence metabolic pathways, suggesting possible therapeutic applications in diseases related to these pathways.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against nosocomial pathogens | |
| Antitumor | Inhibits tubulin polymerization; cytotoxicity | |
| Metabolic Influence | Affects specific metabolic pathways |
Table 2: Case Studies on Biological Activity
Research Findings
Recent studies have focused on synthesizing derivatives of 1-(2,4-Dichlorophenyl)-2-nitroethane to enhance its biological activity. These derivatives have been screened for various activities:
- Antibacterial Testing : Compounds were tested against strains such as Staphylococcus aureus and Candida albicans, showing promising results in inhibiting growth .
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of structural modifications in enhancing biological activity. For instance, certain substitutions on the phenyl ring have been linked to increased potency against specific pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
